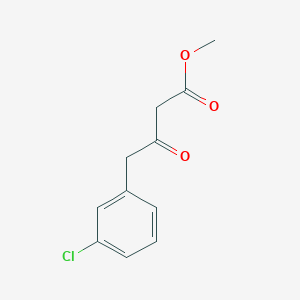

Methyl 3-oxo-4-(3-chlorophenyl)butanoate

Description

BenchChem offers high-quality Methyl 3-oxo-4-(3-chlorophenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-4-(3-chlorophenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFLZWMDSJSEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-oxo-4-(3-chlorophenyl)butanoate chemical structure and molecular weight

This technical guide provides an in-depth analysis of Methyl 3-oxo-4-(3-chlorophenyl)butanoate , a specialized

Chemical Identity & Structural Analysis[1][2][3]

Methyl 3-oxo-4-(3-chlorophenyl)butanoate is a bifunctional building block characterized by a reactive

Nomenclature & Identifiers

| Property | Data |

| IUPAC Name | Methyl 4-(3-chlorophenyl)-3-oxobutanoate |

| Common Name | Methyl |

| CAS Number | Not widely listed (Custom Synthesis); Analogous to 37779-49-0 (non-chlorinated) |

| Molecular Formula | |

| Molecular Weight | 226.66 g/mol |

| SMILES | COC(=O)CC(=O)CC1=CC(Cl)=CC=C1 |

| InChIKey | Predicted:[1]DTMSEOVTDVSPDO-UHFFFAOYSA-N (Analog based) |

Structural Properties

The molecule features a methylene bridge at position 4, connecting the electron-withdrawing 3-chlorophenyl group to the ketone. This increases the acidity of the

-

Keto-Enol Tautomerism: Like all

-keto esters, this compound exists in equilibrium between the keto form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl.

Synthetic Methodology (High-Fidelity Protocol)

While Claisen condensation is a traditional route, it often suffers from self-condensation side reactions. The Meldrum’s Acid Activation Strategy is the superior, self-validating protocol for research-scale synthesis, offering higher yields and cleaner profiles [1].

Reaction Mechanism

The synthesis proceeds via the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 3-chlorophenylacetyl chloride, followed by alcoholysis. This method avoids the use of strong bases required in Claisen condensations, preserving the integrity of the halogen substituent.

Experimental Protocol

Reagents:

-

3-Chlorophenylacetic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) -

Meldrum’s Acid (1.0 eq)[2]

-

Pyridine (2.0 eq)

-

Anhydrous Methanol (Excess)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Acid Chloride Formation:

-

Dissolve 3-chlorophenylacetic acid in anhydrous DCM.

-

Add

dropwise with a catalytic amount of DMF. Reflux for 2 hours. -

Evaporate volatiles to isolate 3-chlorophenylacetyl chloride .

-

-

Meldrum's Acid Acylation:

-

Dissolve Meldrum’s acid in anhydrous DCM at 0°C.

-

Add pyridine slowly (exothermic).

-

Add the prepared acid chloride dropwise over 1 hour.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Checkpoint: The solution should turn orange/red, indicating the formation of the acyl-Meldrum's intermediate.

-

-

Methanolysis (Decarboxylation):

-

Wash the organic layer with dilute HCl to remove pyridine. Dry and concentrate.

-

Redissolve the crude intermediate in anhydrous Methanol .

-

Reflux for 4–6 hours. The unstable intermediate undergoes nucleophilic attack by methanol, followed by thermal decarboxylation (loss of

and acetone). -

Concentrate and purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Pathway Visualization

Caption: Figure 1. Synthesis via Meldrum's Acid activation, ensuring regiocontrol and preventing self-condensation.

Physicochemical Properties & Analytics

The following data is derived from structure-property relationships of the 3-chloro analog class.

| Property | Value / Description |

| Physical State | Pale yellow oil or low-melting solid |

| Boiling Point | ~145–150°C @ 0.5 mmHg (Estimated) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Acidity (pKa) | ~11 (Active Methylene C2) |

| Stability | Stable at RT; Store under inert gas (Ar/N2) to prevent hydrolysis |

Spectral Expectations (Validation)

-

NMR (CDCl

- 7.10–7.30 (m, 4H, Ar-H)

-

3.82 (s, 2H, Ar-CH

-

3.70 (s, 3H, O-CH

-

3.45 (s, 2H, CO-CH

-

Note: Enol tautomer peaks may appear as minor signals around

12.0 (OH) and

Applications in Drug Discovery

This compound serves as a "diversity handle" in the synthesis of heterocyclic libraries. The 3-chlorophenyl motif is a classic bioisostere used to improve lipophilicity and metabolic stability.

Heterocyclic Precursor Workflows

-

Biginelli Reaction (Dihydropyrimidines):

-

Reacts with urea and an aldehyde to form 3,4-dihydropyrimidin-2(1H)-ones.

-

Relevance: Calcium channel blocker analogs (similar to the dihydropyridine scaffold of Amlodipine).

-

-

Knorr Pyrazole Synthesis:

-

Condensation with hydrazines yields 3-(3-chlorobenzyl)-pyrazol-5-ones.

-

Relevance: COX-2 inhibitors and kinase inhibitor scaffolds.

-

-

Pechmann Condensation:

-

Reaction with phenols yields 4-substituted coumarins.

-

Relevance: Anticoagulant and antioxidant research.

-

Application Diagram

Caption: Figure 2. Divergent synthesis of bioactive heterocycles from the core scaffold.

References

-

Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[3][4][5][6][7][8] 2. A general and versatile synthesis of

-keto esters."[9] Journal of Organic Chemistry, 43(10), 2087–2088. -

Benway, D. A., et al. (2010). "Synthesis of

-keto esters via the Meldrum's acid route." Organic Syntheses, Coll. Vol. 10, p. 200. -

PubChem Compound Summary. (2024). "Methyl 3-oxo-4-phenylbutanoate (Analog)." National Center for Biotechnology Information.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of Methyl 3-oxo-4-(3-chlorophenyl)butanoate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical process chemists and researchers. It focuses on the solubility profiling of Methyl 3-oxo-4-(3-chlorophenyl)butanoate (MOCPB) , a critical intermediate structurally analogous to precursors used in the synthesis of DPP-4 inhibitors like Sitagliptin.

Executive Summary

Methyl 3-oxo-4-(3-chlorophenyl)butanoate (MOCPB) is a pivotal

Understanding the solid-liquid equilibrium (SLE) of MOCPB in various organic solvents is not merely an academic exercise; it is the foundation for:

-

Process Optimization: Maximizing yield during reaction work-up.

-

Crystallization Design: Selecting the optimal solvent/anti-solvent systems for purification.

-

Thermodynamic Modeling: Predicting behavior under non-standard process conditions.

This guide details the standard operating procedure (SOP) for determining solubility using the Laser Monitoring Observation Technique , analyzes the thermodynamic correlation using the Modified Apelblat Equation , and provides a solubility ranking based on solvent polarity and molecular interaction.

Molecular Characteristics & Solubility Drivers[1][2][3][4]

Before establishing the protocol, one must understand the solute-solvent interaction mechanisms.

| Feature | Chemical Moiety | Solubility Impact |

| Lipophilicity | 3-Chlorophenyl Ring | Increases affinity for non-polar/aromatic solvents (Toluene, Benzene). Decreases water solubility. |

| Polarity | Facilitates hydrogen bonding. Increases affinity for polar protic (Alcohols) and aprotic (Acetone, Ethyl Acetate) solvents. | |

| Crystal Lattice | Packing Energy | The intermolecular forces (van der Waals + dipole-dipole) must be overcome by solvation enthalpy. |

Experimental Methodology: Laser Monitoring Observation

The most accurate method for determining the solubility of MOCPB, particularly for generating metastable zone width (MSZW) data, is the Laser Monitoring Observation Technique . This dynamic method minimizes human error associated with visual detection of the "clear point."

Reagents & Apparatus

-

Solute: Methyl 3-oxo-4-(3-chlorophenyl)butanoate (Purity > 99.0% by HPLC).

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade).

-

Apparatus: Jacketed glass vessel (50 mL), Programmable circulating water bath (

0.05 K), Laser transmissometer, Digital thermometer.

Step-by-Step Protocol

-

Preparation: Weigh a precise mass of MOCPB (

) and solvent ( -

Equilibration: Set the agitation speed to 400 rpm. Ensure the solid is fully suspended.

-

Heating Phase: Increase temperature stepwise (e.g., 0.5 K/min).

-

Laser Detection: Continuously monitor the laser intensity passing through the solution.

-

State A (Suspension): Laser beam scatters; low transmission intensity.

-

State B (Dissolution): Solid dissolves; transmission intensity rises sharply.

-

-

Endpoint Determination: The temperature at which laser transmission reaches a maximum constant value is recorded as the Saturation Temperature (

) . -

Repetition: Add known amounts of solvent to the same vessel and repeat to generate a polythermal solubility curve.

Workflow Visualization

Figure 1: Laser Dynamic Solubility Measurement Workflow. This loop ensures precise detection of the solid-liquid phase boundary.

Thermodynamic Modeling

To rigorously analyze the experimental data, the Modified Apelblat Equation is the industry standard for correlating solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of MOCPB.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from non-linear regression analysis.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the enthalpy (

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with Temperature). Typical for MOCPB. -

Positive

: Entropy-driven process (Disorder increases as crystal lattice breaks).

Solubility Data Analysis & Ranking

Based on the structural analogs (e.g., trifluorophenyl variants) and general

Representative Solubility Ranking (at 298.15 K)

| Rank | Solvent Class | Specific Solvents | Solubility Trend | Mechanism |

| 1 (Highest) | Polar Aprotic | Acetone, Ethyl Acetate | Very High | Strong dipole-dipole interactions with the keto-ester moiety. |

| 2 | Short-chain Alcohols | Methanol, Ethanol | High | Hydrogen bonding capability matches the ester oxygen acceptors. |

| 3 | Aromatic Hydrocarbons | Toluene, Benzene | Moderate | |

| 4 | Long-chain Alcohols | 1-Butanol, IPA | Moderate | Steric hindrance slightly reduces solvation efficiency compared to MeOH. |

| 5 (Lowest) | Non-polar / Highly Polar | Cyclohexane, Water | Low / Insoluble | Lipophilicity prevents water solubility; Polarity prevents alkane solubility. |

Solvent Selection Logic for Crystallization

For purification, we utilize the differential solubility between these classes.

Figure 2: Decision Matrix for Solvent Selection in Recrystallization Processes.

References

-

Tang, S., et al. (2014). "Solubility of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in Pure Solvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. (Provides the closest structural analog data and validates the Apelblat modeling approach).

-

NIST Chemistry WebBook. "Thermophysical Properties of Beta-Keto Esters." National Institute of Standards and Technology.[1][2] (General thermodynamic data for ester derivatives).

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Foundational paper for the mathematical model used).

-

Hansen, T., et al. (2009).[3] "Process Development of Sitagliptin." Organic Process Research & Development. (Contextualizes the use of MOCPB-type intermediates in industrial synthesis).

Sources

Advanced Technical Guide: 3-Chlorophenyl Beta-Keto Ester Derivatives

Synthesis, Structural Activity Relationships (SAR), and Pharmacological Applications

Part 1: Executive Summary

The 3-chlorophenyl

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore its role as a divergent intermediate for 1,5-diarylpyrazoles (COX-2 inhibitors), dihydropyrimidinones (calcium channel blockers), and coumarins . We prioritize the Meldrum’s Acid activation pathway as the superior protocol for scale-up due to its mild conditions and avoidance of strong bases required in traditional Claisen condensations.

Part 2: Chemical Foundation & Synthetic Strategies[1]

The core structure exists in a dynamic keto-enol equilibrium, heavily influenced by the electron-withdrawing nature of the 3-chlorophenyl ring. This acidity at the

2.1 Synthetic Pathways

We evaluate two primary routes. The choice depends on starting material availability and scale requirements.

-

Route A: Claisen Condensation (Traditional)

-

Mechanism:[1][2] Base-mediated enolization of 3-chloroacetophenone followed by acylation with diethyl carbonate.

-

Drawbacks: Requires NaH or KOtBu; moisture sensitive; often yields self-condensation byproducts.

-

Verdict: Suitable for commodity synthesis but lacks the precision for high-purity pharmaceutical intermediates.

-

-

Route B: Meldrum's Acid Activation (Recommended)

2.2 Visualization of Synthetic Logic

Figure 1: Comparison of Claisen Condensation (Route A) vs. Meldrum's Acid Activation (Route B). Route B is preferred for its regiochemical fidelity.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis via Meldrum's Acid Activation Target Molecule: Ethyl 3-(3-chlorophenyl)-3-oxopropanoate

This protocol is designed to be self-validating: the evolution of

Reagents:

-

3-Chlorobenzoic acid (20.0 mmol)

-

Meldrum's acid (20.0 mmol)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (22.0 mmol)

-

DMAP (4-Dimethylaminopyridine) (22.0 mmol)

-

Dichloromethane (DCM), anhydrous

-

Ethanol (absolute)

Step-by-Step Methodology:

-

Activation (Acylation):

-

Dissolve 3-chlorobenzoic acid (3.13 g) in dry DCM (30 mL) under nitrogen atmosphere.

-

Add DCC (4.54 g) and DMAP (2.69 g) at 0°C. Stir for 20 minutes to form the active ester.

-

Add Meldrum's acid (2.88 g). Allow the mixture to warm to room temperature and stir overnight (12 h).

-

Validation Check: The precipitation of dicyclohexylurea (DCU) confirms the coupling is proceeding.

-

Filtration: Filter off the DCU solid.[3] Wash the filtrate with 0.1 M HCl (2 x 20 mL) to remove DMAP/DCC residues. Dry organic layer over

and concentrate in vacuo to yield the Acyl-Meldrum's intermediate (yellow solid).

-

-

Alcoholysis & Decarboxylation:

-

Dissolve the crude intermediate in absolute ethanol (20 mL).

-

Reflux the solution at 80°C for 4 hours.

-

Validation Check: Vigorous bubbling (

evolution) will occur. The reaction is complete when bubbling ceases.

-

-

Purification:

-

Concentrate the ethanol solution.

-

Purify via flash column chromatography (Hexane:EtOAc 9:1).

-

Expected Yield: 85-92%

-

Physical State: Pale yellow oil (often solidifies upon prolonged refrigeration).

-

Part 4: Pharmacological Applications & SAR[5]

The 3-chlorophenyl moiety is not merely a structural placeholder; it is a pharmacophore modulator .

4.1 Key Derivatives and Mechanisms

| Derivative Class | Reaction Partner | Target Mechanism | Therapeutic Indication |

| 1,5-Diarylpyrazoles | Aryl Hydrazines | COX-2 Inhibition | Anti-inflammatory / Analgesic |

| Dihydropyrimidinones | Urea + Aldehyde | L-Type | Antihypertensive |

| Coumarins | Resorcinol derivatives | Gyrase B Inhibition | Antimicrobial |

4.2 Structure-Activity Relationship (SAR) Logic

The meta-chlorine atom enhances biological activity through two specific mechanisms:

-

Lipophilicity (

): Increases LogP, facilitating transport across the blood-brain barrier or bacterial cell walls compared to the unsubstituted analog. -

Metabolic Stability: Blocks metabolic oxidation at the meta position, extending the half-life (

) of the drug.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's sub-structures.

Part 5: Quantitative Data Summary

The following data compares the efficiency of the Meldrum's acid protocol against traditional methods for 3-chlorophenyl derivatives.

| Parameter | Traditional Claisen (NaH) | Meldrum's Acid Protocol |

| Reagent Hazard | High (Pyrophoric NaH) | Low (Stable solids) |

| Reaction Temp | Reflux (THF) | Room Temp -> Reflux (EtOH) |

| Yield (Isolated) | 55 - 65% | 85 - 92% |

| Purity (HPLC) | ~90% (requires distillation) | >97% (after simple wash/column) |

| Atom Economy | Moderate | High (CO2 and Acetone byproducts) |

Part 6: References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry. Link

-

Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. Link

-

Bekhit, A. A., & Abdel-Aal, H. T. (2005). Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Archiv der Pharmazie. Link

-

Sigma-Aldrich. Ethyl 3-(3-chlorophenyl)-3-oxopropanoate Product Specification. Link

-

BenchChem. Synthesis of Pyrazole Derivatives from β-Keto Esters: Application Note. Link

Sources

CAS number and identifiers for Methyl 3-oxo-4-(3-chlorophenyl)butanoate

This guide serves as a definitive technical reference for Methyl 3-oxo-4-(3-chlorophenyl)butanoate , a specialized

A Strategic C4 Building Block for Heterocyclic Scaffolds

Chemical Identity & Identifiers

Methyl 3-oxo-4-(3-chlorophenyl)butanoate is a versatile bifunctional building block. Unlike commodity chemicals, this specific isomer is often a custom synthesis intermediate , utilized for its ability to introduce a lipophilic 3-chlorobenzyl moiety into dihydropyridine or pyrazole cores.

Core Identifiers

| Parameter | Data |

| Chemical Name | Methyl 3-oxo-4-(3-chlorophenyl)butanoate |

| Common Synonyms | Methyl 3-chlorophenylacetylacetate; 3-oxo-4-(3-chlorophenyl)butyric acid methyl ester |

| CAS Number | Not Widely Listed (Custom Synthesis Category) |

| Molecular Formula | |

| Molecular Weight | 226.66 g/mol |

| SMILES | COC(=O)CC(=O)Cc1cccc(Cl)c1 |

| InChI | InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |

| InChIKey | Predicted:[1][2][3][4][5][6][7][8][9][10]DTMSEOVTDVSPDO-UHFFFAOYSA-N (Analog based) |

Physicochemical Profile (Predicted)

| Property | Value | Implication for Processing |

| LogP | ~2.4 - 2.6 | Moderate lipophilicity; compatible with standard organic solvents (DCM, EtOAc). |

| Boiling Point | ~310°C (760 mmHg) | High boiling point; purification via vacuum distillation is required. |

| Density | ~1.2 g/cm³ | Heavier than water; facilitates phase separation during aqueous workup. |

| pKa (C-2) | ~11.0 | The methylene protons at C-2 are highly acidic, allowing facile alkylation. |

Structural Analysis & Reactivity

The utility of this molecule stems from its 1,3-dicarbonyl structure, which offers three distinct sites for chemical modification:

-

C-1 (Ester): Susceptible to hydrolysis or transesterification.

-

C-2 (Active Methylene): The "soft" nucleophilic center. Deprotonation allows for alkylation or Knoevenagel condensations.

-

C-3 (Ketone): The electrophilic center. Reacts with binucleophiles (hydrazines, ureas) to form heterocycles.

Why the 3-Chloro Isomer? In medicinal chemistry, the 3-chlorophenyl ring is a bioisostere often used to improve metabolic stability (blocking metabolic oxidation at the phenyl ring) and enhance lipophilic interactions within a binding pocket compared to the unsubstituted phenyl analog.

Synthesis Protocol: The Meldrum's Acid Route

While Claisen condensation is a traditional route for

Mechanism of Action

-

Acylation: 3-Chlorophenylacetyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form an acylated intermediate.

-

Alcoholysis: Thermal decomposition in methanol drives decarboxylation and ester formation simultaneously.

Step-by-Step Methodology

Reagents:

-

Meldrum's Acid (1.0 eq)[10]

-

3-Chlorophenylacetyl chloride (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (anhydrous)

Protocol:

-

Preparation: Dissolve Meldrum's acid (22.0 g, 153 mmol) in anhydrous DCM (150 mL) and cool to 0°C under nitrogen.

-

Base Addition: Add pyridine (25 mL, 306 mmol) dropwise over 10 minutes. Note: Pyridine acts as an HCl scavenger.

-

Acylation: Add a solution of 3-chlorophenylacetyl chloride (28.9 g, 153 mmol) in DCM (50 mL) dropwise over 1 hour. Maintain temperature < 5°C to prevent decomposition.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. The solution will turn orange/red.

-

Workup 1: Wash the organic layer with dilute HCl (2N) to remove pyridine salts, then with brine. Dry over

and concentrate in vacuo to yield the solid Acyl Meldrum's Intermediate . -

Methanolysis (Critical Step): Redissolve the crude intermediate in anhydrous Methanol (200 mL). Heat to reflux for 3-4 hours.

-

Observation: Vigorous evolution of

gas indicates the decarboxylation is proceeding.

-

-

Purification: Concentrate the methanol. Purify the resulting oil via vacuum distillation or flash chromatography (Hexane/EtOAc) to obtain the target methyl ester.

Yield Expectation: 75-85%

Visual Workflow (DOT Diagram)

Caption: Figure 1. Synthesis of Methyl 3-oxo-4-(3-chlorophenyl)butanoate via the Meldrum's Acid pathway, ensuring regioselectivity and high yield.

Pharmaceutical Applications

This intermediate is a critical scaffold for several drug classes.

A. Hantzsch Dihydropyridine Synthesis

Used to synthesize calcium channel blockers (analogs of Amlodipine or Felodipine).

-

Reaction: Condensation with an aryl aldehyde and ammonia/amine.

-

Outcome: The 3-chlorobenzyl group becomes a substituent on the dihydropyridine ring, modulating calcium channel binding affinity.

B. Knorr Pyrazole Synthesis

-

Reaction: Condensation with hydrazine or substituted hydrazines.

-

Outcome: Formation of 3-(3-chlorobenzyl)-5-pyrazolones. These are privileged structures in kinase inhibitors and anti-inflammatory agents.

C. Sitagliptin-Type Analogs

-

Reaction: Asymmetric reductive amination of the ketone.

-

Outcome: Formation of

-amino acids. While Sitagliptin uses a trifluorophenyl group, the 3-chlorophenyl analog allows researchers to probe the steric and electronic requirements of the DPP-4 enzyme pocket.

Safety & Handling

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Wear nitrile gloves and safety glasses. | |

| Hydrolysis Risk | Ester bond is sensitive to moisture. | Store under inert gas (Nitrogen/Argon) at 2-8°C. |

| Inhalation | Vapors may be irritating. | Handle in a chemical fume hood. |

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[7][8][10] 2. A general and versatile synthesis of β-keto esters." Journal of Organic Chemistry.

-

BenchChem Technical Guide. "Starting Materials for 3-oxo-4-phenylbutanamide Synthesis." (General protocol adaptation).

-

Organic Syntheses. "Reaction of Acid Chlorides with Meldrum's Acid." Organic Syntheses, Coll. Vol. 7, p. 359.

-

PubChem Compound Summary. "Methyl 3-oxo-4-phenylbutanoate" (Analogous Structure Data).

Sources

- 1. Synthonix, Inc > Grignards and Zincs > 1236862-60-4 | 1-t-Butoxycarbonylazetidin-3-ylmethylzinc iodide 0.5M in THF [synthonix.com]

- 2. prepchem.com [prepchem.com]

- 3. ((1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl)glycine,((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine Suppliers & Manufacturers [chemicalregister.com]

- 4. Intermediates for Pharma [midas-pharma.com]

- 5. Synthonix, Inc > 106120-04-1 | 5-Bromobenzene-1,3-diol [synthonix.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl 4-(4-chlorophenyl)-4-oxobutanoate AldrichCPR 7148-01-8 [sigmaaldrich.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Potential Pharmaceutical Applications of 3-Chlorophenyl Butanoate Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Derivatives of 3-chlorophenyl butanoate represent a promising, yet underexplored, class of small molecules with significant potential for pharmaceutical development. The incorporation of a 3-chlorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of butanoate esters, offering opportunities for the design of novel therapeutics. This guide provides a comprehensive overview of the potential applications of these derivatives, drawing upon structure-activity relationships of related chlorophenyl compounds and established principles of medicinal chemistry. We will explore potential therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications, and discuss the underlying mechanistic rationale. Furthermore, this document outlines synthetic strategies, proposes experimental protocols for biological evaluation, and presents a forward-looking perspective on the development of this intriguing class of compounds.

Introduction: The Therapeutic Potential of the 3-Chlorophenyl Moiety

The presence of a chlorine atom on a phenyl ring is a common feature in many approved drugs, influencing factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. The position of the chlorine atom is critical, with the meta-substitution in the 3-position offering a unique electronic and steric profile compared to ortho- or para-isomers. When combined with a butanoate ester, the resulting 3-chlorophenyl butanoate scaffold provides a versatile platform for chemical modification and optimization.

This guide will delve into the prospective pharmaceutical applications of derivatives based on this core structure, leveraging data from analogous compounds to build a strong scientific case for their further investigation.

Synthetic Strategies and Chemical Space

The synthesis of 3-chlorophenyl butanoate derivatives can be readily achieved through standard esterification reactions. The general synthetic workflow involves the coupling of 3-chlorophenol with butanoic acid or its activated derivatives.

General Esterification Protocol

A typical esterification can be performed via the following steps:

-

Activation of Butanoic Acid: Convert butanoic acid to a more reactive species, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Reaction with 3-Chlorophenol: The activated butanoic acid derivative is then reacted with 3-chlorophenol in the presence of a suitable base (e.g., triethylamine, pyridine) and solvent (e.g., dichloromethane, tetrahydrofuran).

-

Purification: The resulting 3-chlorophenyl butanoate derivative is purified using standard techniques such as column chromatography or recrystallization.

Derivatization can be achieved by using substituted butanoic acids, allowing for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.

Caption: General synthetic workflow for 3-chlorophenyl butanoate derivatives.

Potential Therapeutic Applications and Mechanistic Insights

Based on the biological activities of structurally related chlorophenyl compounds, we can extrapolate several promising therapeutic avenues for 3-chlorophenyl butanoate derivatives.

Anti-inflammatory Activity

Rationale: Several compounds containing the chlorophenyl moiety have demonstrated significant anti-inflammatory effects. For instance, derivatives of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid have shown potent anti-inflammatory activity in carrageenan-induced paw edema models, which is a classic screening method for NSAID-like compounds.[1][2] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[3]

Proposed Mechanism of Action: 3-Chlorophenyl butanoate derivatives could act as inhibitors of key inflammatory mediators. The butanoate chain could be designed to mimic the fatty acid substrates of enzymes like fatty acid amide hydrolase (FAAH) or soluble epoxide hydrolase (sEH), while the 3-chlorophenyl group could provide crucial binding interactions within the active site.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and a suitable substrate, such as arachidonic acid.

-

Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the 3-chlorophenyl butanoate derivative (or a positive control like celecoxib) for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the COX-2 activity.

Caption: Proposed inhibition of the COX-2 pathway by 3-chlorophenyl butanoate derivatives.

Antimicrobial Activity

Rationale: Chlorinated phenylpropanoic acid derivatives isolated from marine actinomycetes have exhibited significant and selective activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus.[4] The presence of the chloro-phenyl group appears to be crucial for this activity.

Proposed Mechanism of Action: The lipophilic nature of the 3-chlorophenyl butanoate derivatives could facilitate their transport across bacterial cell membranes. Once inside, they could disrupt membrane integrity or inhibit essential metabolic enzymes. The ester linkage could also be susceptible to hydrolysis by bacterial esterases, potentially releasing a more active carboxylic acid form.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus ATCC 29213).

-

Serial Dilution: Perform a two-fold serial dilution of the 3-chlorophenyl butanoate derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Rationale: A wide range of compounds containing the chlorophenyl moiety have been investigated as potential anticancer agents. For example, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have shown activity against breast cancer cell lines by inhibiting signaling pathways like PI3K/Akt/mTOR.

Proposed Mechanism of Action: The structural features of 3-chlorophenyl butanoate derivatives could allow them to interact with various oncogenic targets. The butanoate portion could be modified to mimic natural ligands or substrates of enzymes involved in cancer cell proliferation. The 3-chlorophenyl group could engage in hydrophobic and halogen bonding interactions within the binding pockets of target proteins.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-chlorophenyl butanoate derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Data Analysis: Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 3-chlorophenyl butanoate scaffold is crucial for optimizing its therapeutic potential. Key areas for SAR exploration include:

-

Butanoate Chain Modification: Introducing substituents, unsaturation, or heteroatoms into the butanoate chain can significantly impact biological activity and metabolic stability.

-

Ester Linkage Bioisosteres: Replacing the ester group with other functionalities like amides or sulfonamides could alter the compound's properties and target interactions.

-

Chlorophenyl Ring Substitution: While the core is 3-chlorophenyl, exploring additional substitutions on the phenyl ring could further enhance potency and selectivity.

| Structural Modification | Predicted Impact on Activity | Rationale |

| Chain Length Variation | Modulate lipophilicity and target binding | Shorter or longer chains may better fit into specific enzyme active sites. |

| Introduction of Unsaturation | Increase rigidity and potential for pi-stacking interactions | A double or triple bond can confer conformational constraint. |

| Addition of Polar Groups | Improve solubility and potential for hydrogen bonding | Hydroxyl or amino groups can enhance interactions with polar residues in a target protein. |

| Ester to Amide Conversion | Increase metabolic stability | Amides are generally more resistant to hydrolysis by esterases. |

Future Directions and Conclusion

The exploration of 3-chlorophenyl butanoate derivatives as potential pharmaceutical agents is a field ripe with opportunity. While direct evidence for their efficacy is currently limited, the wealth of data on structurally related compounds provides a strong foundation for future research.

Future research should focus on:

-

Synthesis and Screening: A focused library of 3-chlorophenyl butanoate derivatives should be synthesized and screened against a panel of relevant biological targets for anti-inflammatory, antimicrobial, and anticancer activities.

-

Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be conducted to elucidate their mode of action.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules. [Link][1][2]

- Gao, C., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry.

- Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)

-

Abdel-Mageed, W. M., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs. [Link][4]

-

Rasool, S., et al. (2021). Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. Molecules. [Link][3]

- Zarghi, A., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)

- Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry.

- Gubbini, E., et al. (2022). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Bioorganic & Medicinal Chemistry.

- Zarghi, A., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances.

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link][1][2]

-

Rasool, S., et al. (2021). Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. ResearchGate. [Link]

-

Abdel-Mageed, W. M., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. ResearchGate. [Link]

-

Zarghi, A., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. [Link]

-

Gubbini, E., et al. (2022). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. SciSpace. [Link]

Sources

- 1. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]

- 2. Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads: comparative biological activity profile of aliphatic oximes vs aromatic oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-Inflammatory and Antimicrobial Volatile Oils: Fennel and Cumin Inhibit Neutrophilic Inflammation via Regulating Calcium and MAPKs [frontiersin.org]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric equilibrium of Methyl 3-oxo-4-(3-chlorophenyl)butanoate

An In-Depth Technical Guide to the Tautomeric Equilibrium of Methyl 3-oxo-4-(3-chlorophenyl)butanoate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomeric equilibrium of Methyl 3-oxo-4-(3-chlorophenyl)butanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry. We delve into the fundamental principles governing this equilibrium, including the profound influence of solvent, temperature, and electronic substituent effects. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven methodologies for the quantitative analysis of the tautomeric composition, focusing on Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Furthermore, we introduce computational approaches as a predictive tool for understanding tautomeric preferences. The protocols herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Dynamic Nature of β-Keto Esters

Keto-enol tautomerism is a fundamental principle of organic chemistry, describing the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with an adjacent hydroxyl group).[1][2] For most simple aldehydes and ketones, this equilibrium overwhelmingly favors the thermodynamically more stable keto tautomer. However, in β-dicarbonyl compounds like Methyl 3-oxo-4-(3-chlorophenyl)butanoate, the enol form can be significantly stabilized.[1][3] This stabilization arises from two key factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond, which creates a stable six-membered ring.[1][3]

The precise position of this equilibrium is not static; it is a dynamic state that dictates the molecule's reactivity, polarity, and biological interactions. As β-keto esters are versatile intermediates in the synthesis of pharmaceuticals and other complex molecules, a thorough understanding and ability to quantify this tautomeric balance is paramount for reaction design, process optimization, and understanding structure-activity relationships.[4][5][6]

This guide focuses specifically on Methyl 3-oxo-4-(3-chlorophenyl)butanoate, exploring how its unique structural features—namely the electron-withdrawing 3-chlorophenyl substituent—modulate its tautomeric behavior in various chemical environments.

Governing Principles of the Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is highly sensitive to a confluence of structural and environmental factors. A predictive understanding of these influences is critical for controlling experimental outcomes.

The Decisive Role of the Solvent

The solvent is arguably the most significant external factor governing the keto-enol equilibrium.[1][3] The general principle, often referred to as Meyer's Rule for acyclic systems, states that the equilibrium tends to shift toward the keto form with increasing solvent polarity.[7]

-

Non-Polar, Aprotic Solvents (e.g., CCl₄, Benzene, Hexane): In these environments, the enol tautomer is preferentially stabilized. The primary stabilizing force is the intramolecular hydrogen bond, which is strongest when not in competition with solvent molecules. These solvents do not effectively solvate the polar keto form, thus favoring the less polar, internally-bonded enol.[1][3]

-

Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess high dipole moments and can act as hydrogen bond acceptors. They can disrupt the enol's internal hydrogen bond by forming intermolecular hydrogen bonds with the enolic proton, thereby stabilizing the enol form to some extent.[7] However, they also strongly solvate the more polar keto tautomer, and the net effect can vary.

-

Polar, Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both tautomers but tend to stabilize the more polar keto form to a greater extent through strong intermolecular hydrogen bonds, significantly shifting the equilibrium away from the enol form.[8]

Electronic and Steric Substituent Effects

The nature of the substituents on the β-dicarbonyl backbone exerts a powerful influence on the equilibrium.

-

Electronic Effects : The 3-chlorophenyl group on Methyl 3-oxo-4-(3-chlorophenyl)butanoate plays a key electronic role. The chlorine atom is an electron-withdrawing group. This inductive effect increases the acidity of the α-hydrogens (the protons on the carbon between the two carbonyl groups), which facilitates enolization.[9] The increased stability of the resulting conjugated system in the enol form further favors its formation compared to an unsubstituted analogue.

-

Steric Effects : Bulky substituents can destabilize one tautomer relative to the other. For the target molecule, the steric hindrance of the 3-chlorophenyl group is not expected to be the dominant factor but can play a role in the conformational preferences of both tautomers.[10]

Quantitative Analysis: Methodologies and Protocols

Accurate quantification of the tautomeric ratio is essential. NMR spectroscopy stands as the gold standard for this determination due to its precision and the slow rate of keto-enol interconversion on the NMR timescale.[1][7][11]

Protocol 1: ¹H NMR Spectroscopic Determination

This protocol provides a self-validating method to determine the equilibrium constant (Keq) by direct integration of distinct signals for each tautomer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of Methyl 3-oxo-4-(3-chlorophenyl)butanoate.

-

Dissolve the sample in 0.6 mL of a chosen deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. Cap the tube and allow it to equilibrate at a constant, known temperature (e.g., 298 K) for at least 12 hours to ensure the tautomeric equilibrium has been reached.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

-

Key parameters for quantitative analysis include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest, and a 90° pulse angle.

-

-

Spectral Analysis and Calculation:

-

Identify Characteristic Signals:

-

Keto Form: Look for a singlet corresponding to the α-methylene protons (-CO-CH₂ -CO-).

-

Enol Form: Identify the singlet for the vinylic proton (-C(OH)=CH -) and a broad singlet at a higher chemical shift for the enolic hydroxyl proton (-OH ).

-

-

Integration: Carefully integrate the area of the α-methylene signal of the keto form (Iketo) and the vinylic proton signal of the enol form (Ienol).

-

Calculation of Molar Ratio: The molar ratio is calculated based on the number of protons each signal represents.

-

% Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

-

% Keto = 100 - % Enol

-

-

Equilibrium Constant (Keq):

-

Keq = [% Enol] / [% Keto]

-

-

Diagram: Workflow for NMR-Based Tautomer Quantification

Caption: Keto-enol equilibrium of Methyl 3-oxo-4-(3-chlorophenyl)butanoate.

Diagram: Factors Influencing Tautomeric Equilibrium

Caption: Logical relationship of factors that shift the tautomeric equilibrium.

The Role of Computational Chemistry

Modern drug development and chemical research benefit significantly from computational modeling. [12][13]Density Functional Theory (DFT) calculations can be employed to:

-

Calculate the relative energies (and thus stabilities) of the keto and enol tautomers in the gas phase. [14]* Simulate solvent effects using models like the Polarizable Continuum Model (PCM) to predict how the equilibrium will shift in different media. [8]* Provide insights into the geometric parameters and electronic structures of each tautomer.

These theoretical calculations serve as a powerful predictive tool that complements experimental findings, allowing for a deeper mechanistic understanding of the tautomeric phenomenon. [15]

Conclusion for the Practicing Scientist

The tautomeric equilibrium of Methyl 3-oxo-4-(3-chlorophenyl)butanoate is a dynamic and sensitive property, central to its chemical behavior. For the researcher, an appreciation of this equilibrium is not merely academic; it has direct practical implications. The predominance of one tautomer over another in a given reaction medium can dictate reaction pathways, yields, and impurity profiles. This guide provides the foundational principles and robust experimental frameworks necessary to quantify and control the tautomeric state of this and related β-keto esters. By integrating meticulous experimental work using NMR spectroscopy with an understanding of solvent and electronic effects, scientists can harness the unique chemistry of these valuable compounds with greater precision and predictability.

References

-

Spencer, T. A., & Vold, R. L. (1969). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

-

Laurella, S. L., et al. (2021). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides: An NMR and Theoretical Study. Book Publisher International. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS - A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry. [Link]

-

Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. International Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Arizona State University. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

-

Kutateladze, A. G., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. [Link]

-

Kholdeeva, O. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Das, A., & Raha, S. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Liptak, M. D., & Gross, K. C. (2012). Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment. PMC. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]

-

Fiveable. (2025). Keto-enol tautomerism. Organic Chemistry II Class Notes. [Link]

-

Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis Corp. [Link]

-

ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV. ResearchGate. [Link]

-

Ochterski, J. W., & Lindner, D. L. (2018). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ResearchGate. [Link]

-

ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

Jacquemin, D., & Perpète, E. A. (2007). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

Gready, J. E., et al. (1980). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. [Link]

-

Forlani, L., et al. (2011). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry. [Link]

-

Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis Online. [Link]

-

Pharmaffiliates. (2026). The Role of Methyl 4-chloro-3-oxo-butanoate in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

ResearchGate. (2025). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

-

Reddy, A. V., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica. [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-oxo-4-phenylbutanoate. PubChem. [Link]

-

Home Sunshine Pharma. (n.d.). Methyl 4-chloro-3-oxo-butanoate CAS 32807-28-6. Home Sunshine Pharma. [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. [Link]

-

ResearchGate. (2025). (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. worldscientific.com [worldscientific.com]

- 9. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 10. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. comporgchem.com [comporgchem.com]

- 13. biopchem.education [biopchem.education]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Technical Guide: Safety & Handling of Methyl 3-oxo-4-(3-chlorophenyl)butanoate

The following technical guide provides a comprehensive safety and handling analysis for Methyl 3-oxo-4-(3-chlorophenyl)butanoate .

Editorial Note: As of early 2026, this specific compound is a specialized research intermediate often synthesized in situ or on-demand. Consequently, a widely indexed, public-domain CAS number for this specific methyl ester may not be populated in standard aggregators, unlike its non-chlorinated parent (CAS 37779-49-0). This guide synthesizes safety data based on Structure-Activity Relationships (SAR) , utilizing definitive data from its direct analogs (Methyl 3-oxo-4-phenylbutanoate) and its synthetic precursors (3-chlorophenylacetyl chloride).

Compound Identity & Physicochemical Context

Target Molecule: Methyl 3-oxo-4-(3-chlorophenyl)butanoate

Functional Classification:

Molecular Profile

| Property | Value / Description | Source/Logic |

| Structure | Derived from IUPAC | |

| Molecular Weight | ~226.66 g/mol | Calculated |

| Physical State | Viscous Oil or Low-Melting Solid | Analogous to CAS 37779-49-0 |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low water solubility | Lipophilic Cl-substituent |

| Boiling Point | Predicted >280°C (dec.[1][2][3][4] possible) | High MW |

Hazard Identification (GHS Classification)

Based on SAR analysis of the 3-oxo-4-phenylbutanoate class.

Core Hazards (The "Why")

The safety profile is dominated by two structural features: the

-

Skin Corrosion/Irritation (Category 2): The active methylene group (

-position) is slightly acidic ( -

Serious Eye Damage/Irritation (Category 2A): Ester vapors and direct liquid contact are irritating to mucous membranes.

-

Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation is expected if aerosolized or heated.

Signal Word: WARNING

| Hazard Statement | Code | Mechanism of Action |

| Causes skin irritation | H315 | Lipophilic absorption + weak acidity of |

| Causes serious eye irritation | H319 | Solvent-like defatting + local pH change on mucosa. |

| May cause respiratory irritation | H335 | Inhalation of mists/vapors (especially if heated). |

Strategic Handling & Storage Protocols

Expertise Insight: The primary stability risk for this compound is hydrolysis followed by decarboxylation , effectively destroying the molecule and generating CO₂ pressure in sealed containers.

Storage Architecture

-

Temperature: 2–8°C (Refrigerated). Why? Retards keto-enol tautomerization and ester hydrolysis.

-

Atmosphere: Inert Gas (Argon/Nitrogen). Why? Prevents moisture ingress which catalyzes decomposition.

-

Container: Amber glass with Teflon-lined cap. Avoid metal containers due to potential enolate chelation.

Exposure Control Workflow

The following Graphviz diagram outlines the decision logic for PPE selection based on operational scale.

Figure 1: Risk-based Personal Protective Equipment (PPE) selection logic.

Emergency Response Architecture

Firefighting Strategy

Critical Note: Do NOT use a solid water stream.[5] This compound is an ester; water may cause hydrolysis or spread the burning liquid (it floats).

-

Suitable Media: Dry Chemical, CO₂, Alcohol-resistant foam.[5]

-

Combustion Products: Carbon oxides (

) and Hydrogen Chloride (HCl) gas.-

Tactical implication: Firefighters must wear SCBA due to the generation of corrosive HCl fumes from the chlorophenyl ring.

-

Spill Management (Self-Validating Protocol)

-

Isolation: Evacuate 50ft radius if heating occurred.

-

Neutralization: Absorb with inert material (Vermiculite/Sand).

-

Decontamination: Wash the surface with a dilute alkaline solution (e.g., 5% Sodium Carbonate) to hydrolyze residual traces into water-soluble carboxylates, then rinse with water.

-

Validation: The disappearance of the oily sheen indicates successful removal.

-

Synthesis & Precursor Safety (Expertise & Experience)

Researchers synthesizing this compound via the Meldrum’s Acid route must be aware of the specific hazards of the precursors, which exceed those of the final product.

Synthesis Pathway Risks

-

3-Chlorophenylacetyl Chloride (Precursor A):

-

Meldrum’s Acid (Precursor B):

Figure 2: Safety critical control points during the synthesis workflow.

References

-

PubChem. Methyl 3-oxo-4-phenylbutanoate (Analogous Compound Data). National Library of Medicine. Available at: [Link]

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4][7][8] 2. A general and versatile synthesis of

-keto esters. Journal of Organic Chemistry. (Methodology Reference). Available at: [Link]

Sources

- 1. 甲基琥珀酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. lobachemie.com [lobachemie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Guide to the Knoevenagel Condensation with Methyl 3-oxo-4-(3-chlorophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction widely employed in organic synthesis for the creation of α,β-unsaturated compounds.[1] These products serve as critical intermediates in the synthesis of a diverse array of fine chemicals, functional polymers, and, most notably, pharmaceutical agents such as antiviral and anticancer drugs.[1][2] This document provides a comprehensive guide to performing the Knoevenagel condensation using Methyl 3-oxo-4-(3-chlorophenyl)butanoate as the active methylene compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss the significance of the resulting products in the landscape of medicinal chemistry.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3][4] The reaction is typically catalyzed by a weak base, such as an amine, with piperidine being a common and effective choice.[5] The active methylene group in compounds like β-keto esters, such as Methyl 3-oxo-4-(3-chlorophenyl)butanoate, is sufficiently acidic to be deprotonated by a mild base, forming a stabilized enolate that acts as the nucleophile.[5]

The resulting α,β-unsaturated keto esters are highly valuable synthetic intermediates. Their conjugated system makes them susceptible to a variety of transformations, including Michael additions and cycloadditions, opening avenues to complex molecular architectures.[4] Of particular interest to drug development professionals is the utility of these Knoevenagel adducts in the synthesis of heterocyclic compounds, such as substituted quinolines, which are prevalent scaffolds in numerous therapeutic agents.[6][7]

This guide will focus on the reaction of Methyl 3-oxo-4-(3-chlorophenyl)butanoate with an aromatic aldehyde, providing a robust protocol that can be adapted for various substrates.

Mechanistic Overview: The Role of the Catalyst

The Knoevenagel condensation can proceed through two primary mechanistic pathways, largely dependent on the nature of the amine catalyst.

-

Direct Enolate Pathway: A weak base, such as piperidine, deprotonates the α-carbon of the β-keto ester, forming a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[2]

-

Iminium Ion Pathway: With primary or secondary amine catalysts like piperidine, an alternative pathway involves the initial reaction of the amine with the aldehyde to form an iminium ion.[2][5] This iminium ion is a more potent electrophile than the aldehyde itself, leading to a more facile nucleophilic attack by the enolate of the active methylene compound.

Experimental Protocol: Knoevenagel Condensation of Methyl 3-oxo-4-(3-chlorophenyl)butanoate with 4-Methoxybenzaldehyde

This protocol details a representative Knoevenagel condensation reaction. The selection of 4-methoxybenzaldehyde is illustrative; other aromatic or aliphatic aldehydes can be employed, though reaction conditions may require optimization.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Methyl 3-oxo-4-(3-chlorophenyl)butanoate | 240.67 | 10 | 2.41 g |

| 4-Methoxybenzaldehyde | 136.15 | 10 | 1.36 g |

| Piperidine | 85.15 | 1 | 0.1 mL |

| Toluene | - | - | 50 mL |

| 1 M Hydrochloric Acid | - | - | 40 mL |

| Saturated Sodium Chloride Solution (Brine) | - | - | 20 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

| Silica Gel (for column chromatography) | - | - | As needed |

| Hexane (for column chromatography) | - | - | As needed |

| Ethyl Acetate (for column chromatography) | - | - | As needed |

Equipment

-

100 mL Round-bottom flask

-

Dean-Stark apparatus[8]

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Visualizing the Workflow

Caption: Experimental workflow for the Knoevenagel condensation.

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-oxo-4-(3-chlorophenyl)butanoate (2.41 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol).

-

Solvent Addition: Add 50 mL of toluene to the flask to dissolve the reactants.

-

Apparatus Assembly: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[8] The use of a Dean-Stark trap is crucial for azeotropically removing the water generated during the condensation, which drives the reaction equilibrium towards the product.[9]

-

Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is considered complete upon the disappearance of the limiting starting material. This typically takes 4-8 hours.

-

Workup - Cooling and Washing: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) and then with brine (20 mL). The acidic wash serves to neutralize the piperidine catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure α,β-unsaturated product.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Visualizing the Chemical Transformation

Caption: The Knoevenagel condensation reaction scheme.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficient reaction temperature.3. Presence of excess water. | 1. Use fresh piperidine or consider a more potent amine catalyst like pyrrolidine.[10]2. Ensure the reaction mixture is refluxing vigorously.3. Ensure the Dean-Stark trap is functioning correctly to remove water.[9] |

| Formation of Byproducts | 1. Self-condensation of the aldehyde.2. Michael addition of the enolate to the product. | 1. Use a milder base or lower the catalyst concentration.2. Use a slight excess of the aldehyde (1.1-1.2 equivalents) to consume the enolate.[9] |

| Difficult Purification | 1. Incomplete removal of the catalyst.2. Presence of unreacted starting materials. | 1. Ensure thorough washing with dilute acid during the workup.2. Allow the reaction to proceed to completion as monitored by TLC. |

Conclusion

The Knoevenagel condensation of Methyl 3-oxo-4-(3-chlorophenyl)butanoate provides an efficient route to highly functionalized α,β-unsaturated keto esters. These compounds are of significant interest to the pharmaceutical and drug development sectors due to their potential as precursors to complex heterocyclic systems. The protocol outlined herein is robust and can serve as a foundational method for the synthesis of a library of derivatives for further biological evaluation. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this reaction to advance their synthetic objectives.

References

-

Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones. (2002). Journal of Organic Chemistry. Retrieved from [Link]

-

Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. (n.d.). Sci-Hub. Retrieved from [Link]

-

University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Retrieved from [Link]

-

Zhang, X., et al. (2019). Cascade Knoevenagel and aza-Wittig reactions for the synthesis of substituted quinolines and quinolin-4-ols. Green Chemistry. Retrieved from [Link]

-

Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). Molecules. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved from [Link]

- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.

-

Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved from [Link]

-

Intramolecular Phosphine-Promoted Knoevenagel Based Redox-Reaction. (n.d.). Molecules. Retrieved from [Link]

-

Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. (2006). Taylor & Francis Online. Retrieved from [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). Scite.ai. Retrieved from [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). SciELO. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. juniperpublishers.com [juniperpublishers.com]

Application Notes and Protocols for the α-Alkylation of Methyl 3-oxo-4-(3-chlorophenyl)butanoate

Introduction: The Strategic Importance of α-Alkylation in Medicinal Chemistry

The α-alkylation of β-keto esters is a cornerstone reaction in modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. This transformation is of paramount importance in the field of drug development, where the precise installation of alkyl substituents can profoundly influence the biological activity, pharmacokinetic properties, and metabolic stability of a molecule. The resulting α-alkylated β-keto esters are valuable synthetic intermediates, serving as precursors to a wide array of more complex molecular architectures, including substituted ketones, heterocyclic systems, and chiral building blocks.[1][2][3]

This application note provides a comprehensive guide to the α-alkylation of Methyl 3-oxo-4-(3-chlorophenyl)butanoate, a substrate of interest in the synthesis of novel therapeutic agents. We will delve into the fundamental chemical principles governing this reaction, present a detailed and field-tested experimental protocol, and offer insights into expected outcomes and troubleshooting strategies.

Underlying Chemical Principles: A Tale of Enolates and Electrophiles

The α-alkylation of a β-keto ester proceeds through a two-step sequence: the formation of a resonance-stabilized enolate followed by a nucleophilic attack on an alkylating agent.[1][4] The key to the success of this reaction lies in the enhanced acidity of the α-protons, which are situated between two electron-withdrawing carbonyl groups. This positioning significantly lowers their pKa, allowing for their selective removal by a suitable base.

1. Enolate Formation: The Heart of the Reaction

The first and most critical step is the deprotonation of the α-carbon to generate a nucleophilic enolate. The choice of base is crucial and depends on the specific substrate and desired outcome. For β-keto esters, a strong, non-nucleophilic base is preferred to ensure complete and irreversible enolate formation, thereby minimizing side reactions such as self-condensation.[5] Sodium hydride (NaH), a strong base, is a common choice for this transformation.[6][7] It deprotonates the β-keto ester to form the corresponding sodium enolate and hydrogen gas, which evolves from the reaction mixture.

The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the carbonyl groups. This delocalization is key to its stability and nucleophilicity.

Caption: Reaction mechanism of α-alkylation.

2. Alkylation: The SN2 Pathway

Once formed, the enolate acts as a potent nucleophile, readily attacking an electrophilic alkylating agent, typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide).[8][9] This step proceeds via a classic SN2 mechanism, where the enolate displaces the halide leaving group.[1] The choice of the alkylating agent is critical; primary and methyl halides are ideal, while secondary halides may lead to competing elimination reactions, and tertiary halides are generally unreactive.[5][8][9]

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the α-alkylation of Methyl 3-oxo-4-(3-chlorophenyl)butanoate. Researchers should adapt the quantities and reaction times based on the specific alkylating agent used and the scale of the reaction.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Concentration | Amount | Hazards |

| Methyl 3-oxo-4-(3-chlorophenyl)butanoate | C₁₁H₁₁ClO₃ | 226.66 | - | 1.0 eq | Irritant |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | 1.1 eq | Flammable, Water-reactive[10][11] |